
8-Methylquinoline N-oxide
Overview
Description
8-Methylquinoline N-oxide (CAS: 4053-38-7) is a heterocyclic compound characterized by a methyl group at the C8 position and an N-oxide functional group. Its molecular formula is C₁₀H₉NO (molecular weight: 159.19 g/mol), with a melting point of 250°C . Key spectral identifiers include:
- ¹H/¹³C NMR: Distinct signals for the methyl group (δ ~2.7 ppm for ¹H) and aromatic protons.
- SMILES:
Cc1cccc2ccc[n+]([O-])c12
- InChiKey:
PIOGDSHYODXWAK-UHFFFAOYSA-N
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methylquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 8-methylquinoline using oxidizing agents such as hydrogen peroxide or peracids . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
C-H Activation and Heteroarylations
8-Methylquinoline N-oxide is used in C-H activation reactions, particularly in Rhodium(III)-catalyzed heteroarylations . These reactions involve the activation of C-H bonds followed by nucleophilic cyclization.
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Rh(III)-Catalyzed C-H Activation: 8-methylquinolines undergo C(sp3)–H indolation by merging C(sp3)–H activation and nucleophilic cyclization of 2-alkynylanilines, proceeding via 5-endo-dig N-cyclization . Methoxybiaryl ynones can engage in 6-endo-dig C-cyclization, leading to quinoline-tethered spirocyclic cores . C8(sp2)–H activation of quinoline-N-oxides results in oxindole-substituted quinolines . These oxidative processes can be carried out with air/O2 as the terminal oxidant .
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Reaction Conditions and Substrate Scope: The reactions demonstrate generality, accommodating a wide array of substituted 8-methylquinolines/quinoline-N-oxides. Functional groups like –F and -OMe on the aryl ring are tolerated, yielding corresponding products. Substitutions on the 8-methylquinoline scaffold, such as halogen, methyl, and phenyl, are also compatible .
Silver(I)-Catalyzed Oxidative Cyclizations
This compound participates in silver(I)-catalyzed oxidative cyclizations with 1,4-diynamide-3-ols to form 2-substituted furan-4-carboxamides .
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Catalytic Activity: Silver triflate (AgOTf) is an effective catalyst for this transformation .
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Reaction Optimization: A screen of various gold and silver catalysts showed that AgOTf in dichloromethane (DCM) provides high yields .
Table 1: Optimization of Reaction Conditions
Entry Catalyst Solvent Time (h) Yield (%) 1 LAuCl/NaBARF Toluene 8 37 2 LAuCl/AgNTf2 DCE 8 58 6 LAuCl/AgOTf DCE 12 73 9 AgOTf DCE 6 81 10 AgOTf DCM 6 83 11 AgSbF6 DCM 8 74 12 AgNTf2 DCM 7 78 13 AgBF4 DCM 6 75 15 AgOTf THF 6 65 16 AgOTf Toluene 12 63 17 AgOTf CH3CN 7 54 18 AgOTf Dioxane 8 76 21 AgOTf DCM 6 45
As Oxidant in Gold-Catalyzed Reactions
This compound serves as an efficient oxidant in various gold-catalyzed reactions .
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Alkyne Oxidation: It promotes the oxidation of terminal alkynes into α-acetoxy ketones in the presence of a gold catalyst . This reaction proceeds through an α-oxo gold carbene intermediate followed by intermolecular O-H insertion .
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Gold-Catalyzed Oxidation: Homogeneous gold-catalyzed oxidation reactions benefit from the use of this compound, avoiding the need for acid additives .
C-H Arylation of Heterocyclic N-Oxides
This compound is involved in C–H arylation reactions.
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Reaction Parameters: C–H arylation requires careful optimization of parameters such as ascorbic acid concentration, quinoline N-oxide equivalents, solvent volumes, and temperature . High quinoline N-oxide loading can be beneficial at high temperatures but detrimental at low temperatures .
Copper-Catalyzed Alkyne Oxidation/Büchner-Type Ring-Expansion
This compound participates in copper-catalyzed alkyne oxidation followed by Büchner-type ring-expansion reactions .
Scientific Research Applications
8-Methylquinoline N-oxide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Derivatives of this compound have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylquinoline N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, influencing various biochemical pathways. It can also interact with molecular targets such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
C8-Substituted Quinoline N-Oxides
Key Observations :
- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce yields in copper-catalyzed reactions due to hindered substrate-catalyst interaction .
- Electronic Effects : Electron-donating groups (e.g., -OMe in aryl substituents) enhance reactivity in palladium-catalyzed C–H activation by stabilizing transition states .
N-Oxides with Substituents at Other Positions
Key Observations :
- Regioselectivity : Rhodium catalysts favor C8 methylation even in pre-substituted systems (e.g., 7-methyl → 7,8-dimethyl) .
- Rearrangement Sensitivity : C2-methyl derivatives undergo acid-mediated rearrangement, unlike C8-methyl analogs .
Catalytic Performance in Oxidation Reactions
This compound outperforms other N-oxides in gold-catalyzed oxidations due to its balanced electron-donating capacity and steric profile:
Key Observations :
- Electron-Donating Capacity : The methyl group at C8 enhances the oxidant’s ability to stabilize cationic intermediates in gold-catalyzed pathways .
- Steric Neutrality : Unlike bulkier analogs (e.g., 8-isopropyl), the methyl group minimally obstructs catalyst-substrate interactions .
Stability and Functionalization Pathways
- Chlorination: Reacts with POCl₃ to yield 8-methyl-2-chloroquinoline, a precursor for cross-coupling reactions .
Biological Activity
8-Methylquinoline N-oxide (8-MQNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological properties, mechanisms of action, and research findings related to 8-MQNO, supported by data tables and relevant case studies.
This compound is a derivative of quinoline characterized by the presence of a methyl group at the 8-position and an N-oxide functional group. Its chemical formula is with a molecular weight of 175.19 g/mol. The compound can be synthesized through various methods, including oxidative cyclization reactions that utilize silver or gold catalysts, leading to the formation of complex organic frameworks .
1. Antimicrobial Activity
Research indicates that 8-MQNO exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The compound's activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
2. Anticancer Properties
8-MQNO has shown promising anticancer activity in various studies. For instance, it has been evaluated against several cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway. Notably, one study reported that 8-MQNO reduced cell viability by up to 85% in certain cancer cell lines while exhibiting low cytotoxicity towards normal cells .
3. Antiviral Activity
The antiviral potential of 8-MQNO has gained attention, particularly in the context of emerging viral infections. Recent investigations have demonstrated its efficacy against viruses such as dengue and influenza. The compound's mechanism involves inhibition of viral replication and interference with viral entry into host cells. In vitro studies have shown that derivatives of 8-MQNO can achieve up to 91% inhibition of virus growth with minimal cytotoxic effects .
The biological activity of 8-MQNO can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The N-oxide group facilitates the production of ROS, which can induce oxidative stress in microbial cells and cancer cells.
- Enzyme Inhibition : 8-MQNO acts as an inhibitor for various enzymes involved in cellular metabolism and viral replication.
- Chelation Properties : Similar to other quinoline derivatives, it can chelate metal ions, which is crucial for the activity of certain metalloenzymes .
Research Findings and Case Studies
Q & A
Q. Basic: What are the optimal synthetic methods for preparing 8-methylquinoline N-oxide in academic research?
Answer:
The most cost-effective synthesis involves oxidizing 8-methylquinoline using meta-chloroperbenzoic acid (m-CPBA). Alternative oxidants like trifluoroperacetic acid (generated in situ from urea hydrogen peroxide and trifluoroacetic anhydride) were tested but showed sluggish conversion . A typical protocol includes:
- Reacting 8-methylquinoline with 1.3 equivalents of m-CPBA in dichloromethane at room temperature.
- Purifying the product via column chromatography to isolate the N-oxide in high yield.
This method avoids reliance on commercial suppliers, reducing costs by ~80% compared to purchasing pre-synthesized material .
Q. Advanced: How can researchers resolve contradictions in mechanistic pathways involving this compound in gold-catalyzed reactions?
Answer:
Discrepancies arise when this compound acts as an oxidant in gold-catalyzed reactions. For example:
- Carbene Pathway : In some cases (e.g., thiazole synthesis), α-oxo gold carbenes are intermediates, as confirmed by DFT calculations .
- Alternative Pathways : In oxidative cyclizations, vinyloxypyridinium intermediates may bypass carbene formation entirely .
To resolve contradictions:
Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps.
Use trapping agents (e.g., alcohols) to intercept carbene intermediates.
Compare reactivity with diazo substrates to validate competing pathways .
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm N-oxide formation (e.g., downfield shifts for protons adjacent to the N-oxide group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- Infrared (IR) Spectroscopy : Detection of N-O stretching vibrations (~1250–1350 cm) .
Q. Advanced: How reliable is the aromatic N-oxide structural alert for predicting mutagenicity in compounds like this compound?
Answer:
While the general aromatic N-oxide alert has been downgraded, specific subclasses (e.g., quindioxins) retain mutagenic risk. Researchers should:
Use structure–activity relationship (SAR) fingerprint analysis to map substructures against public/proprietary mutagenicity databases .
Validate predictions with Ames tests for DNA-reactive mutagenicity.
Note that this compound itself lacks robust mutagenicity data, necessitating empirical validation .
Q. Basic: What safety considerations are critical when handling this compound?
Answer:
- Toxicity : Tumorigenic activity observed in newborn CD-1 mice (1.0 µmol dose) via intraperitoneal administration .
- Handling : Use fume hoods, gloves, and eye protection. Avoid peroxide-forming conditions (common in N-oxide storage) by stabilizing with radical inhibitors .
Q. Advanced: How can computational models enhance the design of this compound derivatives for catalytic applications?
Answer:
- DFT Calculations : Model reaction pathways (e.g., carbene formation vs. cyclization) to optimize catalyst/oxidant pairs .
- SAR Fingerprints : Identify substituents that enhance oxidative efficiency while minimizing toxicity .
- Machine Learning : Train models on reaction yield datasets to predict optimal conditions (e.g., solvent, temperature) for heterocycle synthesis .
Q. Advanced: What parameters govern reaction optimization when using this compound in heterocycle synthesis?
Answer:
Key factors include:
- Catalyst Choice : Phosphine-gold(I) complexes (e.g., Mor-DalPhosAuOMs) improve yield in oxazole/thiazole formation .
- Oxidant Stoichiometry : 1.5–2.2 equivalents of N-oxide ensure complete substrate conversion .
- Additives : NaBArF enhances gold catalyst stability in chlorobenzene at 60°C .
- Substrate Scope : Terminal alkynes and nitriles are tolerated, but steric hindrance limits reactivity .
Properties
IUPAC Name |
8-methyl-1-oxidoquinolin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGDSHYODXWAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=[N+]2[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-38-7 | |
Record name | Quinoline, 8-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4053-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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